Hyaluronate Hexasaccharide

Descripción general

Descripción

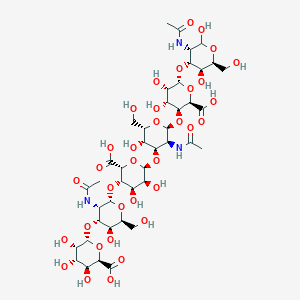

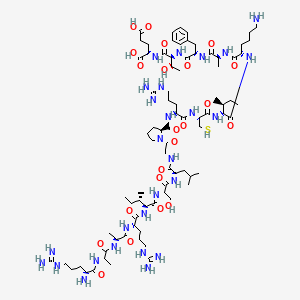

Hyaluronate Hexasaccharide, also known as this compound, is a useful research compound. Its molecular formula is C42H65N3O34 and its molecular weight is 1156.0 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 1155.3449461 g/mol and the complexity rating of the compound is 2120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Weight and Structural Properties

Hyaluronate hexasaccharide, a part of hyaluronic acid, has been studied for its varying properties based on molecular weight. The molecular weight significantly influences its structural, physical, and physico-chemical properties, as well as degradability. This variability is crucial in its application in bioengineering and biomedicine, such as in polymeric scaffolds and wound dressings (Snetkov et al., 2020).

Hyaluronic Acid Hydrogels

The transformation of hyaluronic acid into various physical forms, including hydrogels, has clinical importance. These hydrogels are used in cell therapy and regenerative medicine, delivering cells and therapeutic agents for tissue repair and regeneration (Burdick & Prestwich, 2011).

Chemical Modifications for Biomedical Applications

The wide range of HA-based materials developed for biomedical applications arises from chemical modifications of polysaccharides. These modifications enhance, modulate, and control the therapeutic action of HA in various medical applications (Schanté et al., 2011).

Synthesis for Biophysical Studies

Hexasaccharide partial sequences of hyaluronan, synthesized with a terminal azido moiety, are useful in biophysical studies and for attachment to surfaces through click chemistry (Bantzi et al., 2015).

Nanocarriers for Anticancer Therapies

Hyaluronic acid-based nanocarriers are explored for anticancer therapies. Their ability to target cancer cells and deliver a variety of bioactive molecules, such as immunomodulatory drugs, makes them promising in cancer treatment and theranostics (Cadete & Alonso, 2016).

Role in Tissue Engineering

Hyaluronan, due to its biocompatibility and unique properties, plays a significant role in tissue engineering, especially as a component of scaffolds for artificial organs (Volpi et al., 2009).

Biomedical and Industrial Applications

The unique physico-chemical properties of HA, such as biodegradability and viscoelasticity, have led to its widespread use in various medical, pharmaceutical, and cosmetic applications. Its chemical modifications allow for tailored properties and applications (Fallacara et al., 2018).

Photopolymerized Networks for Tissue Engineering

Photopolymerized hyaluronic acid networks, with varying molecular weights, are used in tissue engineering. They show potential in the development of advanced in vivo curable biomaterials (Burdick et al., 2005).

Mecanismo De Acción

Target of Action

Hyaluronate Hexasaccharide, a fragment of Hyaluronic Acid (HA), primarily interacts with cell-surface receptors and binding molecules . The primary targets include CD44 , a membrane glycoprotein, the receptor for hyaluronate-mediated motility (RHAMM) , and the Intercellular Adhesion Molecule 1 (ICAM-1) . These targets play crucial roles in cellular functions such as cell proliferation and migration .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been found that human PH-20 hyaluronidase catalyzes both hydrolysis and transglycosylation of the HA octasaccharide .

Biochemical Pathways

The biochemical pathways affected by this compound are tightly controlled metabolic pathways for biosynthesis and degradation of hyaluronan . These pathways control the turnover rate, concentration, and molecular size of hyaluronan in tissues . The metabolism of hyaluronan has been closely associated with various physiological and pathological events, including morphogenesis, wound healing, and inflammation .

Pharmacokinetics

It is known that the function of hyaluronan, from which the hexasaccharide is derived, is influenced by its concentration and size . Therefore, it can be inferred that the ADME properties of this compound and their impact on bioavailability would also depend on similar factors.

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on its molecular size and tissue concentration . For instance, hyaluronan chains of a medium size are linked to ovulation, embryogenesis, and wound healing; oligosaccharides with 15–50 repeating disaccharide units are immunostimulatory, inflammatory, and angiogenic; and smaller HA oligomers are antiapoptotic and inducers of heat shock proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Hyals (1–4) can work in an acidic environment (about pH 3 and 4), whereas PH-20 and other hyaluronidases from insects and snakes’ venoms are active at neutral pH . Therefore, the pH of the environment can significantly influence the action of this compound.

Safety and Hazards

Direcciones Futuras

Hyaluronan derivatives play a significant role in biomedical research and applications, indicating the great promise for future innovative therapies . The current advances in knowledge on the biosynthesis and catabolism of hyaluronan describe the diverse functions associated with hyaluronan metabolism .

Análisis Bioquímico

Biochemical Properties

Hyaluronate Hexasaccharide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary enzymes it interacts with is hyaluronidase, which catalyzes the degradation of hyaluronan into smaller fragments, including this compound . This interaction is essential for maintaining the balance of hyaluronan in tissues and regulating its turnover.

Additionally, this compound binds to cell surface receptors such as CD44 and RHAMM (Receptor for Hyaluronan-Mediated Motility), modulating cell signaling pathways and cellular responses . These interactions are critical for processes like cell migration, proliferation, and wound healing. The compound also influences the activity of hyaluronan synthases (HAS), enzymes responsible for the biosynthesis of hyaluronan .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It enhances cell proliferation and migration, particularly in fibroblasts and keratinocytes, which are essential for tissue repair and wound healing . The compound also modulates cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and differentiation .

Furthermore, this compound influences gene expression by upregulating the expression of genes related to extracellular matrix production and cell adhesion . It also affects cellular metabolism by altering the levels of key metabolites and metabolic fluxes, contributing to the overall cellular response to injury and stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to hyaluronidase, inhibiting its activity and preventing the excessive degradation of hyaluronan . This inhibition helps maintain the structural integrity of the extracellular matrix and supports tissue homeostasis.

This compound also interacts with cell surface receptors like CD44 and RHAMM, triggering downstream signaling cascades that regulate cell behavior . These interactions lead to the activation of transcription factors such as NF-κB and AP-1, which control the expression of genes involved in inflammation, cell proliferation, and survival . Additionally, the compound modulates the activity of hyaluronan synthases, promoting the synthesis of high-molecular-weight hyaluronan and enhancing its biological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits high stability and resistance to degradation, allowing it to exert long-term effects on cellular function . In vitro studies have shown that this compound maintains its biological activity for extended periods, supporting sustained cell proliferation and migration .

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67)/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21+,22+,23-,24-,25-,26+,27+,28+,29-,30-,31+,32+,33+,37?,38-,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAUBHLTGUFQPC-PQHHSPKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@@H](O[C@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H](OC([C@H]5NC(=O)C)O)CO)O)O)O)NC(=O)C)O)O)CO)O)O[C@H]6[C@H]([C@H]([C@@H]([C@@H](O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N3O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659843 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1156.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73603-40-4 | |

| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)

![1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole](/img/structure/B3029580.png)

![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)